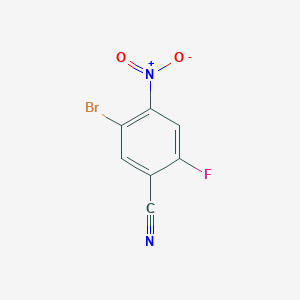

5-Bromo-2-fluoro-4-nitrobenzonitrile

Description

Chemical Identity and Nomenclature

This compound exhibits a molecular formula of C₇H₂BrFN₂O₂ with a precise molecular weight of 245.007 daltons. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the benzonitrile core with positional numbering that identifies the bromine substituent at position 5, fluorine at position 2, and nitro group at position 4 relative to the nitrile functional group. Alternative nomenclature systems recognize this compound as this compound according to Chemical Abstracts Service indexing, with the registry number 1805505-78-5.

The structural characteristics of this compound demonstrate significant electronic effects resulting from the combination of multiple electron-withdrawing substituents. The nitrile group, nitro group, and halogen substituents collectively create a highly electron-deficient aromatic system that influences both chemical reactivity and physical properties. Spectroscopic analysis reveals characteristic fingerprint patterns that distinguish this compound from related derivatives, with nuclear magnetic resonance data showing distinct aromatic proton signals reflecting the electronic environment created by the multiple substituents.

Chemical database entries consistently identify this compound through various structural representations, including Simplified Molecular Input Line Entry System notation and International Chemical Identifier formats. The compound's unique substitution pattern creates specific steric and electronic environments that differentiate it from positional isomers, making precise nomenclature essential for accurate chemical communication and synthesis planning.

Table 1: Fundamental Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₂BrFN₂O₂ | |

| Molecular Weight | 245.007 daltons | |

| Monoisotopic Mass | 243.928368 | |

| Chemical Abstracts Service Number | 1805505-78-5 | |

| ChemSpider Identification | 61141878 |

Historical Development in Heterocyclic Chemistry

The development of this compound synthesis emerged from broader advances in nitroaromatic chemistry and heterocyclic compound preparation methodologies. Historical synthesis approaches for related fluorinated nitrobenzonitriles demonstrate the evolution of synthetic strategies, particularly in the context of pharmaceutical intermediate preparation. Early synthetic methods relied on multi-step sequences involving nitration of appropriately substituted aromatic precursors, followed by halogenation and cyanation reactions to introduce the complete substitution pattern.

Advances in synthetic methodology have incorporated modern transition metal-catalyzed processes for constructing complex substituted benzonitriles. Research documented in patent literature reveals sophisticated approaches utilizing copper-catalyzed cyanation reactions as key transformative steps. These methodologies represent significant improvements over classical approaches, offering enhanced selectivity and reaction efficiency while accommodating the sensitive nature of multiple functional groups present in these molecular frameworks.

The historical trajectory of benzonitrile synthesis demonstrates the importance of understanding aromatic substitution patterns and their influence on synthetic accessibility. Early research by Hermann Fehling in 1844 established fundamental principles for benzonitrile preparation through thermal dehydration of ammonium benzoate, providing foundational knowledge that informed subsequent synthetic developments. Modern synthetic approaches have built upon these historical insights while incorporating contemporary understanding of electronic effects and reaction mechanisms.

Contemporary research has expanded the synthetic utility of these compounds through the development of cascade reaction sequences and domino transformations. The integration of multiple functional groups within single molecular frameworks has enabled access to complex heterocyclic systems through carefully designed synthetic sequences. These developments reflect the ongoing evolution of synthetic organic chemistry and its application to increasingly sophisticated molecular targets.

Position in Nitroaromatic Compound Classification

This compound occupies a distinct position within the broader classification of nitroaromatic compounds, representing a specialized subset characterized by multiple electron-withdrawing substituents. Nitroaromatic compounds constitute one of the most important classes of industrial chemicals, with applications spanning pharmaceutical synthesis, materials science, and chemical manufacturing. The electron-withdrawing nature of the nitro group, combined with the additional electron-withdrawing effects of the nitrile and halogen substituents, creates a compound with distinctive chemical properties.

The classification of nitroaromatic compounds typically considers factors including substitution patterns, electronic effects, and synthetic accessibility. Within this framework, poly-substituted nitroaromatic compounds like this compound represent advanced synthetic targets that require sophisticated preparation methods. The presence of multiple functional groups provides opportunities for selective chemical transformations while simultaneously presenting challenges related to regioselectivity and functional group compatibility.

Research in nitroaromatic chemistry has revealed the fundamental role of electronic effects in determining chemical reactivity and biological activity. The strong electronegativity of the nitro group stems from the combined action of two electron-deficient oxygen atoms bonded to a partially positive nitrogen center, creating significant charge delocalization throughout the aromatic system. When combined with additional electron-withdrawing groups such as nitriles and halogens, these effects become amplified, resulting in compounds with unique chemical profiles.

Industrial applications of nitroaromatic compounds demonstrate their importance across multiple sectors, including the synthesis of dyes, polymers, pesticides, and pharmaceutical intermediates. The specific substitution pattern found in this compound positions it as a valuable synthetic intermediate, particularly for applications requiring precise control over electronic properties and synthetic selectivity.

Table 2: Classification Parameters for Nitroaromatic Compounds

The comparative analysis of related compounds reveals the unique position of this compound within the nitroaromatic family. Structurally similar compounds such as 2-fluoro-5-nitrobenzonitrile demonstrate the influence of substitution patterns on chemical properties and synthetic utility. The presence of bromine as an additional substituent provides enhanced opportunities for cross-coupling reactions and other metal-catalyzed transformations, expanding the synthetic potential beyond that of simpler analogs.

Properties

IUPAC Name |

5-bromo-2-fluoro-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrFN2O2/c8-5-1-4(3-10)6(9)2-7(5)11(12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQFNNWMAPQZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)[N+](=O)[O-])F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Bromo-5-fluoro-4-nitroaniline Intermediate

A patent (CN113121358A) details a multi-step synthesis of 2-bromo-5-fluoro-4-nitroaniline, a key precursor for further conversion to the benzonitrile. The process involves:

| Step | Reagents & Conditions | Description | Yield/Remarks |

|---|---|---|---|

| A | Iron powder (1.3 parts), ammonium chloride (0.1 parts), reflux | Reduction of raw material with iron and ammonium chloride, pH adjusted to 9 with 30% NaOH, water distilled off | Product isolated for next step |

| B | Acetic anhydride (0.6 parts, 99%), 80 °C, 1 h | Acetylation to protect amino groups | Intermediate for nitration |

| C | Sulfuric acid (6.5 parts, 98%), fuming nitric acid (0.4 parts), 20-30 °C, 1 h | Nitration reaction under controlled temperature | Product isolated by centrifugation |

| D | Dilute hydrochloric acid (15%, 4 parts), 100 °C, 3 h hydrolysis | Hydrolysis step to finalize product | Final product purity > 98% |

This method emphasizes simple, low-cost reagents, mild conditions, and high efficiency with minimal toxic intermediates.

Conversion to 5-Bromo-2-fluoro-4-nitrobenzonitrile via Diazotization and Cyanation

A related approach for synthesizing 2-fluoro-4-nitrobenzonitrile involves:

- Starting from 2-fluoro-4-nitroaniline.

- Diazotization of the amino group followed by bromination to introduce bromine.

- Cyanation of the resulting bromo compound using cuprous cyanide in solvents like N-methyl-2-pyrrolidone (NMP) or mixed toluene/NMP systems at elevated temperatures (140-165 °C).

- Work-up involves aqueous extraction, filtration to remove copper salts, and recrystallization to yield high-purity nitrile.

This method benefits from mild reaction conditions and relatively low toxicity of reagents, producing a yellow crystalline product with ≥99% purity by HPLC.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes/Effect on Yield and Purity |

|---|---|---|

| Diazotization temperature | 0-5 °C | Controls diazonium salt stability |

| Bromination agent | Bromine or N-bromosuccinimide (NBS) | Selective substitution at amino site |

| Cyanation solvent | NMP or toluene/NMP mixture | Solubilizes reactants, enhances reaction rate |

| Cyanation temperature | 140-165 °C | Higher temp favors complete substitution |

| Reaction time | 3-7 hours | Ensures full conversion, monitored by GC or HPLC |

| Work-up | Aqueous extraction, filtration, recrystallization | Removes metal salts and impurities |

The use of cuprous cyanide as the cyanation reagent is critical, and the molar ratios of reactants are optimized to minimize side reactions and maximize yield.

Summary of Key Preparation Routes

| Route No. | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | 2-fluoro-4-nitroaniline | Diazotization → Bromination → Cyanation | Mild conditions, high purity product | Requires careful temperature control |

| 2 | 2-bromo-5-fluoro-4-nitroaniline | Acetylation → Nitration → Hydrolysis | Simple raw materials, low cost, efficient | Multi-step, requires strong acids |

| 3 | Bromobenzene derivatives | Nitration → Cyanation → Fluorination | Established aromatic substitution methods | Multi-step, uses hazardous reagents |

Research Findings and Industrial Relevance

- The method involving iron powder and ammonium chloride reduction followed by acetylation and nitration provides a practical and scalable route to 2-bromo-5-fluoro-4-nitroaniline with high purity and yield.

- Cyanation using cuprous cyanide in NMP or toluene/NMP mixtures is a robust method to introduce the nitrile group, yielding 2-fluoro-4-nitrobenzonitrile derivatives with excellent purity.

- These preparation methods emphasize environmentally friendlier processes by avoiding highly toxic intermediates and using readily available reagents.

- The final product, this compound, is typically isolated as a crystalline solid with purity exceeding 98%, suitable for further synthetic applications in pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluoro-4-nitrobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron in acetic acid.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide.

Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.

Coupling Reactions: Palladium catalysts with boronic acids in the presence of a base like potassium carbonate in a solvent such as tetrahydrofuran.

Major Products:

Nucleophilic Substitution: Products include substituted benzonitriles with various functional groups.

Reduction: The major product is 5-bromo-2-fluoro-4-aminobenzonitrile.

Coupling Reactions: Biaryl compounds with diverse substituents.

Scientific Research Applications

5-Bromo-2-fluoro-4-nitrobenzonitrile is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme inhibitors and receptor binding studies.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-nitrobenzonitrile depends on its specific application. In biological systems, it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, leading to various biochemical effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 5-Bromo-2-fluoro-4-nitrobenzonitrile with key analogs based on substituent patterns and physical properties:

Key Observations :

- Electron-Withdrawing Effects: The nitro group (NO₂) at position 4 in this compound significantly increases electrophilicity compared to methyl or chloro analogs, favoring reactions like Suzuki-Miyaura couplings .

- Halogen Position : Bromine at position 5 (vs. 4 in 4-Bromo-2,5-difluorobenzonitrile) alters steric and electronic profiles, impacting regioselectivity in substitution reactions .

- Polarity: Fluorine at position 2 enhances polarity and solubility in polar aprotic solvents compared to non-fluorinated analogs .

Crystallographic and Hydrogen-Bonding Behavior

Analogous compounds like 5-Bromo-2-hydroxybenzonitrile exhibit planar molecular structures with intramolecular hydrogen bonds (O–H⋯N, ~2.80 Å), stabilizing the crystal lattice . In contrast, nitro-substituted derivatives (e.g., 5-Bromo-4-chloro-2-nitrobenzonitrile) may form weaker intermolecular interactions due to the absence of hydroxyl groups, affecting melting points and solubility .

Q & A

Q. Q1. What are the key structural characterization challenges for 5-Bromo-2-fluoro-4-nitrobenzonitrile, and how can they be methodologically addressed?

A1: The compound’s substitution pattern (bromo, fluoro, nitro, and nitrile groups on a benzene ring) complicates NMR interpretation due to overlapping signals and deshielding effects. To resolve this:

- Use ¹³C DEPT NMR to differentiate quaternary carbons (e.g., nitrile C≡N at ~115 ppm) and tertiary carbons.

- 2D NMR (COSY, HSQC) helps assign adjacent protons and carbons, particularly distinguishing F and Br substituent effects on neighboring H environments .

- IR spectroscopy confirms the nitrile (C≡N stretch ~2230 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups.

- Mass spectrometry (HRMS) validates the molecular ion (expected m/z ≈ 244.92 for C₇H₂BrFN₂O₂⁺).

Q. Q2. What synthetic routes are reported for introducing the nitro group into bromo-fluorobenzonitrile derivatives?

A2: Nitro group introduction typically involves electrophilic aromatic nitration :

- Mixed-acid nitration (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. For 5-Bromo-2-fluorobenzonitrile precursors, nitration at the para position (relative to Br) is favored due to electron-withdrawing effects of Br and F.

- Regioselectivity validation : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 8:2) and confirm positional isomerism through NOESY NMR to detect spatial proximity between substituents .

Advanced Research Questions

Q. Q3. How do competing substituent effects (Br, F, NO₂) influence the reactivity of this compound in cross-coupling reactions?

A3: The electron-withdrawing nitro group deactivates the ring, while Br (a moderate EWG) and F (strong σ-donor but π-withdrawer) create complex electronic environments:

- Suzuki-Miyaura coupling : Br is typically the reactive site, but F and NO₂ may hinder Pd catalyst coordination. Use XPhos Pd G3 with K₂CO₃ in dioxane/H₂O (100°C, 12h) for selective Br substitution .

- Contradictions in reactivity : Some studies report incomplete coupling due to steric hindrance from NO₂; optimize with microwave-assisted synthesis (150°C, 30 min) to enhance yields .

Q. Q4. What computational methods are suitable for predicting the stability and tautomerism of this compound under varying pH conditions?

A4:

- DFT calculations (B3LYP/6-311++G(d,p)) model nitro group tautomerism and protonation states. Nitro→nitroso tautomerism is unlikely due to high activation energy (~40 kcal/mol).

- pKa prediction tools (ACD/Labs) estimate the nitrile group’s pKa (~-5), confirming negligible deprotonation in aqueous media.

- MD simulations (GROMACS) assess solvation effects, revealing aggregation tendencies in nonpolar solvents .

Q. Q5. How can contradictory solubility data for halogenated nitrobenzonitriles be resolved in experimental design?

A5: Reported solubility discrepancies (e.g., DMSO vs. THF) arise from varying crystallinity and hydration states:

- Standardize solvent systems : Use Hansen solubility parameters to rank solvents (e.g., DMSO δ ≈ 26 MPa¹/² vs. THF δ ≈ 18.6 MPa¹/²).

- Thermogravimetric analysis (TGA) quantifies hydrated vs. anhydrous forms, which impact solubility measurements.

- Controlled recrystallization (e.g., from EtOH/H₂O) ensures consistent polymorph isolation .

Research Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.